molecular formula C20H14Cl2N2O3S2 B12156362 2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12156362
M. Wt: 465.4 g/mol
InChI Key: CVMFYODUKHRRCP-YVLHZVERSA-N
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Description

2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzene, thiazolidinone, and benzylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to introduce the benzylidene group.

    Final Coupling: The resulting intermediate is coupled with 2,4-dichlorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure and functional groups.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets. The thiazolidinone ring and benzylidene group are likely to interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichlorobenzylidene derivatives: These compounds share the benzylidene group and may have similar biological activities.

    Thiazolidinone derivatives: Compounds with the thiazolidinone ring are known for their diverse biological activities.

Uniqueness

2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H14Cl2N2O3S2

Molecular Weight

465.4 g/mol

IUPAC Name

2,4-dichloro-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H14Cl2N2O3S2/c1-2-9-27-14-6-3-12(4-7-14)10-17-19(26)24(20(28)29-17)23-18(25)15-8-5-13(21)11-16(15)22/h2-8,10-11H,1,9H2,(H,23,25)/b17-10-

InChI Key

CVMFYODUKHRRCP-YVLHZVERSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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